Cas no 1807021-26-6 (Methyl 3-bromo-2-cyano-5-nitrophenylacetate)

Methyl 3-bromo-2-cyano-5-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-cyano-5-nitrophenylacetate
- methyl 2-(3-bromo-2-cyano-5-nitrophenyl)acetate
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- インチ: 1S/C10H7BrN2O4/c1-17-10(14)3-6-2-7(13(15)16)4-9(11)8(6)5-12/h2,4H,3H2,1H3
- InChIKey: AEXYABXTVMGOQJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1C#N)CC(=O)OC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- トポロジー分子極性表面積: 95.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
Methyl 3-bromo-2-cyano-5-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016611-500mg |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate |
1807021-26-6 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013016611-250mg |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate |
1807021-26-6 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
Alichem | A013016611-1g |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate |
1807021-26-6 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
Methyl 3-bromo-2-cyano-5-nitrophenylacetateに関する追加情報
Methyl 3-bromo-2-cyano-5-nitrophenylacetate (CAS No. 1807021-26-6): A Comprehensive Overview
Methyl 3-bromo-2-cyano-5-nitrophenylacetate, identified by its CAS number 1807021-26-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a complex aromatic structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique chemical properties make it particularly valuable for exploring novel therapeutic agents and understanding molecular interactions at a deeper level.
The molecular formula of Methyl 3-bromo-2-cyano-5-nitrophenylacetate highlights its intricate composition, which includes bromine, cyano, and nitro functional groups attached to a phenyl ring. These substituents contribute to its reactivity and potential applications in drug discovery. The presence of a carboxylate ester group at the terminal position enhances its versatility in chemical transformations, making it a preferred building block for medicinal chemists.
In recent years, the demand for high-quality intermediates like Methyl 3-bromo-2-cyano-5-nitrophenylacetate has surged due to advancements in synthetic methodologies and increased interest in developing targeted therapies. Researchers have leveraged its structural features to design molecules with enhanced pharmacological properties. For instance, the bromine atom can be readily modified through cross-coupling reactions, allowing for the introduction of diverse substituents and the creation of novel compounds with tailored biological activities.
One of the most compelling aspects of Methyl 3-bromo-2-cyano-5-nitrophenylacetate is its role in the development of small-molecule inhibitors. Studies have demonstrated its utility in generating compounds that interact with specific biological targets, such as kinases and transcription factors. The nitro group, in particular, has been shown to modulate electron density and influence binding affinity, making it a strategic feature for optimizing drug-like properties. These findings have opened new avenues for exploring treatments against various diseases, including cancer and inflammatory disorders.
The cyano group in the molecule also contributes to its chemical diversity, enabling further functionalization through reduction or hydrolysis reactions. This flexibility allows researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds. Additionally, the phenyl ring serves as a scaffold that can be modified to improve solubility, metabolic stability, and overall bioavailability. Such attributes make Methyl 3-bromo-2-cyano-5-nitrophenylacetate an indispensable tool in modern drug discovery pipelines.
Recent publications have highlighted the compound's potential in addressing unmet medical needs. For example, researchers have utilized derivatives of this intermediate to develop potent antimicrobial agents by targeting bacterial enzymes essential for survival. The ability to modify key functional groups has allowed for the creation of molecules with improved efficacy and reduced toxicity compared to existing treatments. These developments underscore the importance of innovative intermediates like Methyl 3-bromo-2-cyano-5-nitrophenylacetate in advancing therapeutic strategies.
The synthesis of Methyl 3-bromo-2-cyano-5-nitrophenylacetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that researchers obtain reliable starting materials for their investigations.
The growing interest in green chemistry has also influenced the production processes of such intermediates. Efforts are underway to develop sustainable synthetic routes that reduce waste and energy consumption without compromising quality. Innovations in catalysis and solvent systems have made it possible to produce compounds like Methyl 3-bromo-2-cyano-5-nitrophenylacetate with minimal environmental impact while maintaining high standards of purity and performance.
In conclusion, Methyl 3-bromo-2-cyano-5-nitrophenylacetate (CAS No. 1807021-26-6) represents a cornerstone in pharmaceutical chemistry, offering unparalleled versatility for designing novel therapeutic agents. Its unique structural features and reactivity make it an invaluable asset for researchers striving to develop innovative treatments against a wide range of diseases. As scientific understanding continues to evolve, this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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